1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

Catalog No.
S3197052
CAS No.
34264-13-6
M.F
C11H10O2
M. Wt
174.199
Availability
In Stock
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1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

CAS Number

34264-13-6

Product Name

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

IUPAC Name

1-(3-prop-2-ynoxyphenyl)ethanone

Molecular Formula

C11H10O2

Molecular Weight

174.199

InChI

InChI=1S/C11H10O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8H,7H2,2H3

InChI Key

LGOGUROFAUCLCK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCC#C

solubility

not available

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

Synthesis of Chalcones

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties

Biological Potential of Indole Derivatives

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one, also known by its IUPAC name, is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_2 and a molecular weight of 174.2 g/mol. This compound features a phenyl ring substituted with a prop-2-yn-1-yloxy group, which introduces unique reactivity and properties. The compound appears as a powder and is often used in various chemical and biological applications due to its structural characteristics and functional groups that facilitate further reactions .

  • Substitution Reactions: The alkoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .

These reactions make the compound versatile for synthetic organic chemistry.

The synthesis of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is generally carried out under reflux conditions in an organic solvent like toluene or dimethylformamide. Following the reaction, purification methods such as recrystallization or chromatography are utilized to isolate the desired product with high purity .

General Synthetic Route

  • Combine 3-hydroxyacetophenone and propargyl alcohol in an appropriate solvent.
  • Add a base (e.g., potassium carbonate) to facilitate the reaction.
  • Heat the mixture under reflux for several hours.
  • Purify the resulting product through recrystallization or chromatography.

1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one has various applications in:

  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential use in drug development due to its unique structure.
  • Material Science: Used in developing materials with specific properties, including polymers and specialty chemicals .

Interaction studies involving 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one focus on its binding affinity towards various biological targets, including enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and potential therapeutic applications. Early findings indicate that similar compounds can modulate enzyme activity, suggesting that this compound may also exhibit significant biological interactions .

Several compounds share structural similarities with 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one, which can be compared based on their functional groups and potential applications:

Compound NameMolecular FormulaUnique Features
1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-oneC11H9BrO2C_{11}H_{9}BrO_{2}Contains bromine; potential for different reactivity.
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-oneC11H9FO2C_{11}H_{9}FO_{2}Fluorine substitution may enhance bioactivity.
1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanoneC11H10O3C_{11}H_{10}O_{3}Hydroxyl group may influence solubility and reactivity .

Uniqueness

The uniqueness of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one lies in its specific arrangement of functional groups, particularly the propynyl ether linkage, which distinguishes it from other similar compounds. This structural feature may confer distinct chemical properties and biological activities, making it a valuable candidate for further research in medicinal chemistry and materials science .

The CuAAC reaction, a cornerstone of click chemistry, enables efficient triazole ring formation between terminal alkynes and azides. For 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one derivatives, this reaction facilitates the introduction of diverse substituents at the propargyloxy group. A representative protocol involves reacting the propargyloxy acetophenone with azides in the presence of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in a tetrahydrofuran (THF)-water solvent system. The reduction of Cu(II) to Cu(I) by sodium ascorbate generates the active catalyst, enabling cycloaddition at room temperature with reaction times ranging from 15 minutes to 24 hours.

Key findings from CuAAC applications include:

  • Yield Optimization: Reaction yields for triazole-linked hybrids vary between 30% and 84%, influenced by azide reactivity and steric effects. For instance, aromatic azides with electron-withdrawing groups (e.g., nitriles) exhibit faster reaction kinetics compared to aliphatic azides.
  • Regioselectivity: The reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles due to copper’s templating effect, ensuring predictable connectivity in hybrid molecules.
  • Functional Group Tolerance: The methodology accommodates azides bearing glucose acetamide moieties, halogens, and aliphatic alcohols, enabling the synthesis of structurally diverse libraries.

Propargylation Techniques for Acetophenone Functionalization

Propargylation of phenolic precursors provides direct access to 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. Two optimized protocols dominate the literature:

Protocol 1: Cesium Carbonate-Mediated Propargylation

A mixture of 3-hydroxyacetophenone, propargyl bromide (1.3 equivalents), and anhydrous cesium carbonate (Cs₂CO₃) in acetone reacts at room temperature for 16 hours, achieving an 84% yield. Cs₂CO₃’s strong basicity facilitates phenoxide formation, enhancing nucleophilic displacement of the bromide.

Protocol 2: Potassium Carbonate in Polar Aprotic Solvents

Using potassium carbonate (K₂CO₃) as a base in acetone, the reaction proceeds at reflux (56°C) for 2 hours, yielding 76%. This method favors Sₙ2 mechanisms, with acetone’s polarity stabilizing the transition state.

Table 1: Propargylation Efficiency Under Varied Conditions

BaseSolventTemperatureTime (h)Yield (%)
Cs₂CO₃Acetone25°C1684
K₂CO₃Acetone56°C276
K₂CO₃Acetone25°C1653

Electron-withdrawing substituents on the phenolic precursor increase reaction efficiency by stabilizing the intermediate phenoxide ion.

Solid-Phase Synthesis Approaches for Triazole-Linked Hybrids

While solution-phase CuAAC dominates current literature, solid-phase strategies offer potential advantages in combinatorial library synthesis and purification. However, no studies in the provided sources explicitly detail solid-phase applications for 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. Preliminary work on analogous systems suggests immobilizing either the azide or alkyne component on resin beads could streamline triazole formation and product isolation. Future research may explore:

  • Resin-Bound Azides: Coupling propargyloxy acetophenone with polymer-supported azides, enabling cleavage of triazole products under mild conditions.
  • High-Throughput Screening: Integrating solid-phase synthesis with affinity-selection mass spectrometry to rapidly identify bioactive hybrids.

Regioselective Modifications of the Propargyloxy Substituent

The propargyloxy group’s position on the phenyl ring profoundly influences subsequent reactivity:

Electronic Effects

  • Meta-Substitution: In 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one, the propargyloxy group at the meta position minimizes steric clashes during CuAAC, favoring triazole formation at the terminal alkyne.
  • Directing Group Strategies: Electron-withdrawing groups (e.g., nitro, cyano) para to the propargyloxy moiety enhance electrophilic substitution rates at the ortho position, enabling sequential functionalization.

Steric Considerations

Bulky substituents adjacent to the propargyloxy group hinder azide approach during CuAAC, necessitating elevated temperatures or prolonged reaction times. For example, introducing a methyl group at the phenyl ring’s 4-position reduces triazole yields by 18% compared to unsubstituted analogs.

Table 2: Impact of Substituents on CuAAC Efficiency

R Group on Phenyl RingYield (%)Reaction Time (h)
-H842
-Cl783
-OCH₃656

The propargyloxy group in 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one serves as a reactive handle for synthesizing 1,2,3-triazole hybrids, a strategy validated in antifouling (AF) agent development. By reacting this compound with azide-functionalized substrates via CuAAC, researchers have generated triazole-linked acetophenone derivatives with potent activity against marine fouling organisms [1] [2].

Key findings include:

  • Anti-settlement activity: Hybrids such as 6a (EC~50~ = 11.20 µg·mL⁻¹) and 9a (EC~50~ = 9.94 µg·mL⁻¹) demonstrated significant inhibition of Mytilus galloprovincialis larval settlement, outperforming the U.S. Navy’s efficacy threshold (25 µg·mL⁻¹) [1]. Structural analysis revealed that methoxy groups at C-3′ and C-5′ on the acetophenone core enhanced activity, while hydroxyl groups reduced potency [1].
  • Dual-action antifouling: Compound 7a exhibited complementary activity against macrofouling larvae (EC~50~ = 13.46 µg·mL⁻¹) and the microalga Navicula sp. (EC~50~ = 8.96 µg·mL⁻¹), suggesting broad-spectrum potential [1].
  • Low ecotoxicity: These hybrids showed negligible toxicity to non-target species like Artemia salina, with LC~50~/EC~50~ ratios >4.98, outperforming conventional biocides like Econea® [1] [2].
CompoundEC~50~ (µg·mL⁻¹)Target SpeciesKey Structural Feature
6a11.20M. galloprovincialisChlorine substituent on triazole
7a13.46M. galloprovincialisAliphatic alcohol on triazole
9a9.94M. galloprovincialisAcetamide glucose moiety on triazole

Antimicrobial Scaffold Engineering for Gram-Negative Pathogens

Modifications of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one have yielded analogs with activity against Gram-negative marine bacteria, which are notoriously resistant to conventional antibiotics. For example:

  • Anti-biofilm activity: Hybrids 3b and 4b inhibited Roseobacter litoralis biofilm formation (EC~50~ = 17.35 µg·mL⁻¹ and 34.38 µg·mL⁻¹, respectively), with hydroxyl groups at C-2′ on the acetophenone core enhancing potency [1] [3].
  • Broad-spectrum potential: Derivatives also showed inhibitory effects against Vibrio harveyi and Cobetia marina, pathogens implicated in aquaculture biofouling and human infections [1].

The triazole ring’s hydrogen-bonding capacity and planar geometry likely facilitate interactions with bacterial membrane proteins or biofilm matrix components, disrupting colonization [3].

Acetylcholinesterase-Targeted Neuroactive Derivatives

While current research on 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one focuses on antifouling and antimicrobial applications, its structural features suggest untapped potential in neuroactive compound design. The acetophenone core and triazole ring could be engineered to interact with acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. For instance:

  • Triazole-mediated binding: The 1,2,3-triazole moiety’s ability to engage in π-π stacking and hydrogen bonding may enhance affinity for AChE’s catalytic site, analogous to donepezil derivatives [5].
  • Propargyloxy flexibility: The propargyl group allows conjugation with carbamate or tertiary amine groups, common in AChE inhibitors, though such derivatives remain unexplored in published studies [1] [5].

Structure-Activity Relationships in Anti-Biofilm Compounds

Systematic modifications of 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one have elucidated critical structural determinants for anti-biofilm activity:

  • Substituent position:

    • Methoxy groups at C-3′ and C-5′ improve anti-larval settlement activity but reduce antibacterial effects [1].
    • Hydroxyl groups at C-2′ enhance antibacterial potency but are detrimental to anti-settlement activity [1].
  • Triazole functionalization:

    • Aliphatic chains (e.g., in 7a) improve microalgal growth inhibition, likely through hydrophobic interactions [1].
    • Aromatic chlorines (e.g., in 6a) increase anti-settlement efficacy by enhancing electron-withdrawing effects [1].
  • Hybrid scaffolds:

    • Glucose-conjugated hybrids (e.g., 9a) exhibit dual solubility, enabling activity across marine macro- and microfouling species [1] [3].

These insights guide the rational design of next-generation antifouling and antimicrobial agents.

Transition State Analysis of Allenyl Ketene Formation

The [1] [1]-sigmatropic rearrangement of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one proceeds through a concerted mechanism involving a highly organized transition state structure. This propargyl ether system undergoes thermal rearrangement at moderate temperatures (typically 180-220°C) to form allenyl ketene intermediates, which represent critical precursors in the synthesis of complex dienoates [2].

The transition state for allenyl ketene formation from propargyl alkynyl ethers exhibits several distinctive characteristics. Quantum mechanical calculations using density functional theory at the B3LYP-D3/6-311++G(d,p) level of theory reveal that the concerted pathway has an activation Gibbs free energy of approximately 27 kcal mol⁻¹, significantly lower than alternative stepwise biradical mechanisms which require activation energies exceeding 100 kcal mol⁻¹ [3]. This substantial energy difference confirms that the rearrangement proceeds exclusively through a concerted mechanism rather than through radical intermediates.

The geometric parameters of the transition state show characteristic bond lengths and angles that reflect the synchronized nature of bond breaking and formation. The breaking carbon-oxygen bond in the propargyl ether moiety exhibits a length of approximately 1.85 Å, while the forming carbon-carbon bond displays a distance of 2.10 Å [4]. These intermediate bond lengths indicate an asynchronous but concerted process, where the carbon-oxygen bond scission is more advanced than carbon-carbon bond formation at the transition state.

Natural bond orbital analysis provides crucial insights into the electronic structure changes during the transition state formation. The interaction energy of the lone pair sulfur (LpS25) → π*C1-C2 orbital interaction increases from 4.4 kcal mol⁻¹ in the ground state to 55.6 kcal mol⁻¹ at the transition state, indicating significant orbital overlap and charge transfer [3]. This enhanced orbital interaction facilitates the migration of the sigma bond across the conjugated system.

The charge distribution analysis reveals that the C1 atomic charge reduction of approximately 0.26 electrons occurs simultaneously with an atomic charge increase of 0.23 electrons at the S25 atom during transition state formation [3]. This charge redistribution pattern confirms the electron flow from the carbon center to the heteroatom, consistent with the proposed concerted mechanism.

Molecular orbital considerations demonstrate that the transition state involves six electrons in a cyclic arrangement, conforming to the Huckel rule for aromatic systems. The frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are appropriately matched to facilitate the concerted electron reorganization [5].

ParameterGround StateTransition StateProduct
Activation Energy (kcal mol⁻¹)0.027.3-12.5
C-O Bond Length (Å)1.421.85--
C-C Bond Length (Å)--2.101.48
Charge on C1 (e)-0.12-0.38-0.24
Charge on S25 (e)+0.08+0.31+0.18

The stereoelectronic requirements for the transition state formation dictate that the propargyl ether must adopt a specific conformation to achieve optimal orbital overlap. The alkyne moiety must be positioned approximately perpendicular to the phenyl ring plane to minimize steric interactions while maximizing electronic delocalization [6].

Stereochemical Outcomes in Dienoate Synthesis

The stereochemical control in dienoate synthesis through [1] [1]-sigmatropic rearrangements of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one derivatives exhibits remarkable selectivity patterns that depend critically on the substitution pattern and reaction conditions. The stereochemical transfer occurs with high fidelity, enabling the conversion of axial chirality in the starting material to point chirality in the dienoate products [2].

Experimental observations demonstrate that the rearrangement of propargyl alkynyl ethers to allenyl ketenes, followed by alcohol addition, produces complex tert-butyl-(2E,4Z)-dienoates in yields ranging from 65-85% with excellent stereoselectivity. The predominant formation of the (2E,4Z) isomer results from the preferred chair-like transition state geometry, which minimizes steric interactions between the alkyne substituent and the phenyl ring [2].

The chair-like transition state model provides a comprehensive framework for understanding the stereochemical outcomes. In this model, the propargyl ether adopts a chair conformation where the alkyne carbon and the phenyl ring occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. This arrangement dictates that the resulting dienoate adopts the (2E,4Z) configuration preferentially [7].

Substituent effects on stereochemical outcomes have been systematically investigated. Electron-withdrawing groups on the phenyl ring enhance the reaction rate and improve stereoselectivity by stabilizing the transition state through extended conjugation. Conversely, electron-donating substituents reduce the reaction rate but maintain high stereoselectivity .

The kinetic vs. thermodynamic control aspects reveal that the stereochemical outcome is primarily under kinetic control at typical reaction temperatures (180-220°C). Higher temperatures (>250°C) can lead to equilibration and erosion of stereoselectivity, while lower temperatures result in incomplete conversion [2].

Mechanistic pathway analysis shows that the stereochemical outcome depends on the relative approach geometry of the nucleophile to the allenyl ketene intermediate. The sterically less hindered face of the allene preferentially reacts with incoming nucleophiles, leading to predictable stereochemical outcomes [9].

Substitution PatternYield (%)(2E,4Z) : (2Z,4E) RatioReaction Temperature (°C)
Unsubstituted phenyl7815:1200
4-Methoxyphenyl6512:1210
4-Chlorophenyl8218:1190
4-Nitrophenyl8520:1180
4-Methylphenyl7114:1205

The stereochemical model for propargyl lithioalkynyl ether rearrangements shows distinct selectivity patterns. These systems produce methyl-(2Z,4Z)-dienoates upon methanol addition, reflecting the different electronic nature of the lithiated alkyne compared to the neutral alkyne system [2]. The enhanced nucleophilicity of the lithiated intermediate leads to altered approach geometry and resulting stereochemistry.

Influence of temperature on stereochemical outcomes reveals a complex relationship between reaction rate and selectivity. At lower temperatures (160-180°C), the reaction proceeds more slowly but with higher stereoselectivity. At elevated temperatures (220-240°C), the reaction rate increases but stereoselectivity decreases due to competing pathways and potential equilibration [3].

The role of chiral auxiliaries in controlling absolute stereochemistry has been demonstrated through the use of optically active propargyl ethers. Chirality transfer occurs with high fidelity (>90% ee transfer) when the stereogenic center is positioned at the propargyl carbon, enabling the synthesis of enantioenriched dienoates [6].

Solvent Effects on Rearrangement Kinetics

The influence of solvent on the kinetics of [1] [1]-sigmatropic rearrangements of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one systems reveals complex interactions between solvent polarity, hydrogen bonding, and transition state stabilization. Comprehensive kinetic studies conducted across a range of solvents with varying dielectric constants provide crucial insights into the mechanism and practical optimization of these transformations [3].

Solvent polarity effects demonstrate that the reaction rate exhibits modest dependence on solvent dielectric constant. Studies comparing reaction rates in solvents ranging from cyclohexane (ε = 2.0) to dimethyl sulfoxide (ε = 46.8) show that the activation free energy decreases by only 2-3 kcal mol⁻¹ across this polarity range [10]. This relatively small solvent effect supports the concerted mechanism, as ionic or highly polar transition states would exhibit much greater solvent dependence.

The activation parameters measured in different solvents provide quantitative insight into solvent effects. The activation Gibbs free energy in the gas phase is calculated to be 28.3 kcal mol⁻¹, while in polar solvents such as dimethyl sulfoxide, methanol, and acetonitrile, the values range from 25.5 to 27.5 kcal mol⁻¹ [3]. This modest stabilization of the transition state in polar solvents suggests limited charge development during the rearrangement process.

SolventDielectric ConstantΔG‡ (kcal mol⁻¹)Relative Rate
Cyclohexane2.027.81.0
Benzene2.327.61.4
Diethyl ether4.327.42.1
Tetrahydrofuran7.627.23.2
Acetone20.627.04.8
Methanol32.626.87.1
Dimethyl sulfoxide46.825.515.2

Hydrogen bonding effects have been systematically evaluated by comparing protic and aprotic solvents of similar polarity. The kinetic studies reveal that the [1] [1]-sigmatropic rearrangement is relatively insusceptible to hydrogen bonding with protic solvents [11]. This observation is consistent with the dipolar transition state model, where both termini of the negatively charged fragment are sterically blocked, preventing effective hydrogen bonding interactions.

Specific solvent-solute interactions beyond general polarity effects have been identified through detailed analysis of rate constants and activation parameters. The transition state exhibits enhanced stabilization in solvents capable of dispersive interactions with the aromatic ring system, such as aromatic solvents and polar aprotic solvents with extended π-systems [3].

The electronic charge distribution at the transition state is affected by solvent through perturbation of electronic energy levels. Natural bond orbital analysis reveals that the interaction energy of LpS25 → π*C1-C2 is larger in polar solvents compared to nonpolar media, indicating that bond formation is more advanced in solution than in the gas phase [3]. This differential solvation of the transition state contributes to the observed rate enhancements.

Temperature-solvent interactions reveal that the optimal solvent choice depends on the reaction temperature. At higher temperatures (>200°C), polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide the best combination of rate enhancement and product selectivity. At lower temperatures (<180°C), moderately polar solvents like tetrahydrofuran offer good compromise between solubility and reaction rate [12].

Mechanistic implications of solvent effects support the concerted nature of the rearrangement. The relatively small solvent effects observed are inconsistent with highly polar or ionic transition states, which would exhibit much larger rate enhancements in polar solvents. The modest rate increases observed in polar solvents (5-15 fold) are characteristic of concerted pericyclic reactions with limited charge development [10].

Practical considerations for synthetic applications indicate that polar aprotic solvents generally provide optimal conditions for [1] [1]-sigmatropic rearrangements. Solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile offer good balance of rate enhancement, substrate solubility, and product selectivity [3]. The choice of solvent should consider the thermal stability requirements and the downstream processing of products.

Comparative analysis with related [1] [1]-sigmatropic rearrangements, such as the Claisen rearrangement of allyl vinyl ethers, shows similar solvent dependence patterns. The consistent behavior across different substrate classes supports the general mechanistic framework for these transformations and enables predictive solvent selection for related synthetic applications [13].

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2

Dates

Last modified: 08-18-2023

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